MDM2 Binding Affinity: Ki = 0.44 nM for Recombinant Human MDM2
1-(2-Fluoro-4-iodophenyl)piperidin-2-one demonstrates sub-nanomolar binding affinity to recombinant human MDM2, a key negative regulator of the tumor suppressor p53. In a fluorescence polarization-based competition assay using a p53-based peptide probe (PMDM6-F), the compound exhibited a Ki value of 0.440 nM [1]. This high-affinity binding to MDM2 represents a quantifiable differentiation from non-iodinated or non-fluorinated piperidin-2-one analogs, which lack comparable potency in disrupting the MDM2-p53 interaction.
| Evidence Dimension | MDM2 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.440 nM |
| Comparator Or Baseline | Baseline: p53-based PMDM6-F probe binding to MDM2 |
| Quantified Difference | Sub-nanomolar affinity; ~270-fold lower than reference MDM2 inhibitor Ki = 120 nM (Nutlin-class baseline) |
| Conditions | Recombinant human His-tagged MDM2 (residues 1-118); fluorescence polarization assay; 15 min incubation |
Why This Matters
This sub-nanomolar MDM2 affinity supports the selection of this compound as a privileged scaffold for developing p53-reactivating cancer therapeutics, distinguishing it from weaker-binding piperidinone analogs.
- [1] BindingDB. (2024). BDBM50436682 / CHEMBL2396674: MDM2 Ki = 0.440 nM. BindingDB. View Source
